
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, including the formation of the indazole ring, the thiolane ring, and the pyridine ring, followed by their coupling. Common synthetic routes may include:
Formation of Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Formation of Thiolane Ring: This can be synthesized via thiol-ene reactions or other sulfur-involving cyclization methods.
Formation of Pyridine Ring: Pyridine rings are often synthesized through condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The final step involves coupling the indazole, thiolane, and pyridine rings using amide bond formation reactions, typically involving reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom in the thiolane ring or at other reactive sites.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts.
作用机制
The mechanism of action of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
2034240-36-1 |
|---|---|
分子式 |
C17H16N4O2S |
分子量 |
340.4 |
IUPAC 名称 |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c22-17(20-13-2-1-12-9-19-21-15(12)8-13)11-3-5-18-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-9,14H,4,6,10H2,(H,19,21)(H,20,22) |
InChI 键 |
OCKGQYHYJVTWLU-UHFFFAOYSA-N |
SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


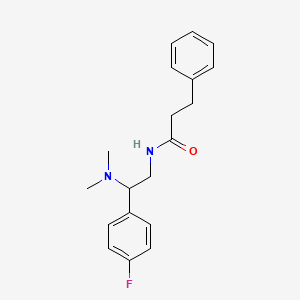
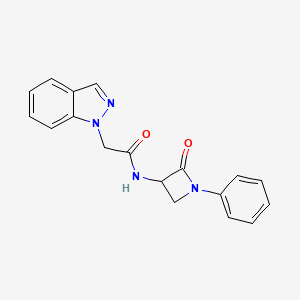
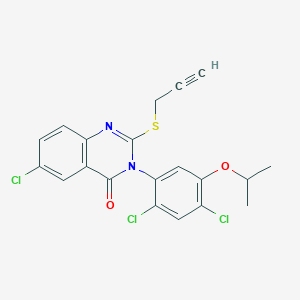
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)
![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)
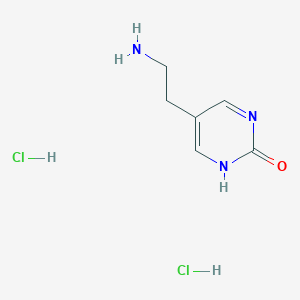
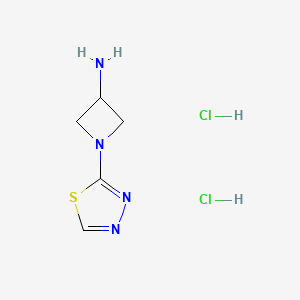
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)
![2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine](/img/structure/B2598113.png)
